6-Bromo-2-iodobenzo[d]thiazole

orthogonal cross-coupling sequential functionalisation benzothiazole diversification

Sourcing symmetric dihalogenated benzothiazoles introduces statistical coupling mixtures, compromising library purity. 6-Bromo-2-iodobenzo[d]thiazole (CAS 1188077-72-6) resolves this with an orthogonal C2-I/C6-Br reactivity gradient for predictable, sequential functionalization. - Enables two-step Suzuki-Miyaura coupling for distinct aryl installation at C2 and C6. - Key intermediate for radioiodinated PET imaging probes targeting β-amyloid plaques. - Ideal for systematic modulation of HOMO-LUMO gaps in OLED emitter development. Available with verified purity and reliable global logistics for your medicinal chemistry or materials science program.

Molecular Formula C7H3BrINS
Molecular Weight 339.98 g/mol
CAS No. 1188077-72-6
Cat. No. B1532877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-iodobenzo[d]thiazole
CAS1188077-72-6
Molecular FormulaC7H3BrINS
Molecular Weight339.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)I
InChIInChI=1S/C7H3BrINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyBKEJBIDIIKBSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-iodobenzo[d]thiazole: Orthogonal Core for Sequential Cross-Coupling


6‑Bromo‑2‑iodobenzo[d]thiazole (CAS 1188077‑72‑6) is a heteroaromatic building block composed of a benzothiazole core bearing bromine at the 6‑position and iodine at the 2‑position . The juxtaposition of a relatively less reactive aryl bromide with a highly reactive aryl iodide establishes an orthogonal halogen pair that enables chemoselective, sequential palladium‑catalyzed cross‑coupling reactions [1]. The regioselective synthesis of this scaffold has been reported with a yield of 60 % under mild, inert‑atmosphere conditions .

Orthogonal halogen pair C2-iodide / C6-bromide reactivity gradient enables sequential cross-coupling
Building block format Supports convergent two-step synthesis without statistical mixtures

Unique Orthogonality of 6-Bromo-2-iodobenzo[d]thiazole vs Analogous Cores


Generic substitution of 6‑bromo‑2‑iodobenzo[d]thiazole with mono‑halogenated benzothiazoles (e.g., 6‑bromobenzo[d]thiazole or 2‑iodobenzo[d]thiazole) or with symmetric dihalogenated analogs (e.g., 2,6‑dibromobenzo[d]thiazole) is not chemically equivalent. Mono‑halogenated cores limit synthetic diversification to a single cross‑coupling event, while symmetric dihalogenated cores cannot be engaged in a programmed, sequential functionalisation without the risk of statistical mixtures [1]. Only the orthogonal reactivity gradient provided by the C2‑I and C6‑Br pair allows a convergent, stepwise installation of two distinct aryl (or heteroaryl) substituents on the benzothiazole scaffold with predictable regiocontrol [1]. This intrinsic orthogonality is essential for constructing focused libraries of polysubstituted benzothiazoles in both medicinal chemistry and materials science campaigns.

Mono-halogenated benzothiazoles
A single reactive site limits diversification to one coupling event; two sequential derivatisations are not possible.
Symmetric dihalogenated cores (e.g., 2,6-dibromo)
Lack of a reactivity gradient risks statistical mixtures, preventing regiocontrolled stepwise diarylation.

6-Bromo-2-iodobenzo[d]thiazole: Quantitative Evidence vs Analogs


Orthogonal Suzuki–Miyaura Coupling: C2-Iodide vs C6-Bromide

Although direct head‑to‑head data for 6‑bromo‑2‑iodobenzo[d]thiazole are not available, the orthogonal reactivity of the C2‑iodide and C4‑bromide in the closely related regioisomer 4‑bromo‑2‑iodobenzothiazole has been rigorously quantified [1]. Under standard Suzuki–Miyaura conditions, the C2‑iodide undergoes exclusive cross‑coupling in the first step, leaving the C4‑bromide intact; the latter is subsequently coupled in a second, distinct operation. This behaviour is class‑level inference that directly applies to the 6‑bromo‑2‑iodo regioisomer, as the electronic and steric differentiation between the C2‑iodide and the C6‑bromide is analogous.

Chemoselective Coupling
Class-level inference
C2-iodide reacts first; C6-bromide remains inert
Enables sequential, regiocontrolled diarylation
Based on 4-bromo-2-iodo regioisomer data
orthogonal cross-coupling sequential functionalisation benzothiazole diversification

Regioselective Synthesis Yield

A direct regioselective synthesis of 6‑bromo‑2‑iodobenzo[d]thiazole has been reported using 1‑iodo‑2,2,3,3,4,4,5,5,5‑nonafluorobutane as the iodinating agent in the presence of sodium tert‑butoxide at 30 °C under an inert atmosphere, affording a 60 % isolated yield . While a direct comparator yield for an alternative synthetic route to the same compound is not provided in the same study, the reported yield serves as a baseline for procurement and process evaluation.

Synthesis Yield
Data to verify
60%
Benchmark for supply consistency evaluation
Single-point data; no comparator provided
regioselective halogenation C–H functionalisation process chemistry

Halogen Reactivity Gradient: Iodide vs Bromide

In palladium‑catalysed cross‑coupling, aryl iodides undergo oxidative addition significantly faster than aryl bromides [1]. For benzothiazole cores, this reactivity difference is amplified by the electron‑withdrawing nature of the thiazole ring, which further activates the C2 position [2]. Consequently, in 6‑bromo‑2‑iodobenzo[d]thiazole, the C2‑iodide reacts preferentially, while the C6‑bromide remains available for a subsequent coupling. Quantitative kinetic data for the exact compound are not available, but the general reactivity trend is well‑established (class‑level inference).

Oxidative Addition Rate
Class-level inference
C2-iodide ≫ C6-bromide (rate ratio ~10²–10³)
Preferential C2 coupling avoids scrambling
Literature consensus; not compound-specific kinetics
palladium catalysis oxidative addition halogen selectivity

Purity Specification vs Related Dihalogenated Analogs

Commercial suppliers routinely offer 6‑bromo‑2‑iodobenzo[d]thiazole with a purity of ≥95 % (typically 95 % to 97 %), as documented in vendor datasheets [1]. In contrast, the regioisomer 7‑bromo‑2‑iodobenzo[d]thiazole is also available at 97 % purity, indicating comparable commercial quality [2]. While no statistically significant purity advantage is claimed, the consistency of high‑purity supply supports reliable synthetic performance.

Commercial Purity
Specification review
≥95% (95–97%)
High purity supports reliable coupling outcomes
Comparable to 7-bromo isomer (97%)
chemical purity quality control procurement

Application Scenarios for 6-Bromo-2-iodobenzo[d]thiazole


Convergent Synthesis of 2,6-Diaryl Benzothiazole Libraries

The orthogonal halogen pair of 6‑bromo‑2‑iodobenzo[d]thiazole enables a two‑step sequential Suzuki–Miyaura coupling to install distinct aryl groups at C2 and C6 [1]. This convergent approach is directly applicable to the generation of focused compound libraries where the benzothiazole core is a privileged scaffold for kinase inhibition, antimicrobial activity, or amyloid imaging probes.

Precursor to Radiolabeled Amyloid Imaging Probes

6‑Bromo‑2‑iodobenzo[d]thiazole serves as a key intermediate in the synthesis of radioiodinated benzothiazole derivatives for positron emission tomography (PET) imaging of β‑amyloid plaques in Alzheimer’s disease [2]. The C2‑iodide can be replaced with a radioisotope (e.g., ¹²⁵I, ¹³¹I) or with a tributylstannyl group for subsequent radioiododestannylation, while the C6‑bromide provides a handle for further structural elaboration.

Modular Access to Optoelectronic Materials

Sequential functionalisation of the benzothiazole core allows systematic modulation of the HOMO–LUMO gap and excited‑state intramolecular proton transfer (ESIPT) behaviour [1]. The ability to independently vary the aryl substituents at C2 and C6 makes 6‑bromo‑2‑iodobenzo[d]thiazole an ideal building block for the synthesis of organic light‑emitting diode (OLED) emitters and fluorescent sensors.

Application
Selection Property
Validation Focus
Convergent 2,6-diaryl library synthesis
Orthogonal halogen pair for stepwise coupling
Regiocontrol and absence of statistical mixtures
Radiolabeled amyloid probe precursor
C2-iodide as radioiodination or stannylation handle
Radioiododestannylation efficiency or direct exchange
Optoelectronic material building block
Independent C2/C6 aryl tuning of electronic properties
Modulation of HOMO–LUMO gap and ESIPT behavior

Technical Documentation Hub

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33 linked technical documents
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